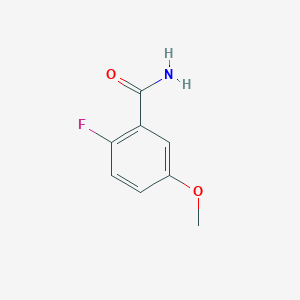

2-Fluoro-5-methoxybenzamide

Beschreibung

BenchChem offers high-quality 2-Fluoro-5-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-fluoro-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXPZBIQUGIJAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Medicinal Chemistry

An In-Depth Technical Guide to 2-Fluoro-5-methoxybenzamide (CAS 400-92-0)

2-Fluoro-5-methoxybenzamide, identified by CAS Number 400-92-0, is a substituted aromatic amide that has garnered significant interest as a key intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry.[1][2] Its structure, featuring a strategically fluorinated and methoxylated phenyl ring coupled with a primary amide, offers a unique combination of functionalities. This arrangement makes it a valuable scaffold for developing novel therapeutic agents.

The presence of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, improve bioavailability, and modulate binding affinity to biological targets.[1] Simultaneously, the methoxy and amide groups provide reactive handles for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in lead optimization campaigns.[1] This guide provides a comprehensive overview of the core chemical properties, synthesis, spectral characterization, and applications of 2-Fluoro-5-methoxybenzamide for researchers and professionals in drug development.

Physicochemical and Structural Properties

The fundamental properties of 2-Fluoro-5-methoxybenzamide are summarized below. These data are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source |

| CAS Number | 400-92-0 | [1][3][4][5] |

| Molecular Formula | C₈H₈FNO₂ | [1][3] |

| Molecular Weight | 169.15 g/mol | [3][5] |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 251.3 ± 30.0 °C (Predicted) | [4] |

| Density | 1.240 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 15.08 ± 0.50 (Predicted) | [4] |

| IUPAC Name | 2-fluoro-5-methoxybenzamide | [2] |

| SMILES String | NC(=O)c1c(F)ccc(c1)OC | [2] |

Synthesis and Reactivity

The strategic placement of functional groups on the benzamide core dictates its chemical behavior and utility as a synthetic intermediate.

Synthetic Protocol: Hydrolysis of 2-Fluoro-5-methoxybenzonitrile

A common and efficient method for preparing 2-Fluoro-5-methoxybenzamide involves the controlled hydrolysis of the corresponding benzonitrile precursor. The use of hydrogen peroxide under basic conditions provides a mild and effective route to the primary amide, often avoiding over-hydrolysis to the carboxylic acid.

Causality of Experimental Choices:

-

Solvent (DMSO): Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent that readily dissolves the organic precursor and is stable to the oxidizing conditions.

-

Reagents (H₂O₂, K₂CO₃): The combination of hydrogen peroxide and a mild base like potassium carbonate generates the hydroperoxide anion (HOO⁻), the key nucleophile. This method, known as the Radziszewski reaction, is selective for converting nitriles to primary amides.

-

Quenching (NaHCO₃): The reaction is quenched with a saturated solution of sodium bicarbonate to neutralize any remaining base and decompose excess hydrogen peroxide, ensuring a safe workup.

-

Purification: Flash column chromatography is employed to isolate the product from starting material and any minor byproducts, yielding a high-purity solid.[6]

Step-by-Step Experimental Protocol [6]

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-fluoro-5-methoxybenzonitrile (2.0 g, 13.2 mmol) in dimethyl sulfoxide (DMSO, 6.6 mL).

-

Reagent Addition: To the solution, add potassium carbonate (K₂CO₃, 274 mg, 1.98 mmol) followed by the careful addition of 30% hydrogen peroxide (H₂O₂, 1.6 mL).

-

Reaction Execution: Stir the resulting mixture vigorously at room temperature (approx. 20°C) for 30 minutes. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 30 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (EtOAc, 50 mL).

-

Workup: Combine the organic layers and concentrate under reduced pressure to remove the solvent.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of 0-10% ethyl acetate in petroleum ether as the eluent, to afford 2-Fluoro-5-methoxybenzamide as a white solid.

Reactivity Profile

The molecule's reactivity is governed by its three key functional groups.

Spectral Characterization

Analytical techniques are essential for confirming the identity and purity of 2-Fluoro-5-methoxybenzamide. While a complete dataset is proprietary to manufacturers, the expected spectral characteristics can be described.

-

¹H-NMR Spectroscopy: A proton NMR spectrum provides definitive structural information. Based on a reported synthesis, the following peaks are observed in DMSO-d₆:

-

δ 7.66 - 7.70 (m, 2H): These likely correspond to the two amide (-NH₂) protons, which are often broad and exchangeable.

-

δ 7.04 - 7.23 (m, 3H): This multiplet represents the three aromatic protons on the phenyl ring.

-

δ 3.77 (s, 3H): A sharp singlet characteristic of the methoxy (-OCH₃) group protons.[6]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected absorption bands include:

-

~3400-3100 cm⁻¹: N-H stretching vibrations from the primary amide.

-

~1660-1680 cm⁻¹: A strong C=O (Amide I) stretching band.

-

~1250 cm⁻¹: C-O stretching from the methoxy group.

-

~1200-1000 cm⁻¹: C-F stretching vibrations.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. For 2-Fluoro-5-methoxybenzamide, the expected molecular ion peak [M]⁺ would be at m/z 169.15.

Applications in Drug Discovery and Development

2-Fluoro-5-methoxybenzamide is primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals.[1][2] Its value lies in its utility for creating libraries of compounds for SAR studies.

-

CNS Agents: The benzamide scaffold is a common feature in drugs targeting the central nervous system. This intermediate has been employed in the preparation of selective serotonin reuptake inhibitors (SSRIs) and other CNS agents.[1]

-

Fluorinated Drug Candidates: The incorporation of fluorine can significantly improve a drug's pharmacokinetic profile. Using this compound as a starting material allows for the direct introduction of a fluorine atom into the final product, which can block metabolic pathways and increase the compound's half-life.[1]

-

Oncology and Beyond: The substituted benzamide core is present in a wide range of biologically active molecules, including those with applications in oncology and as proton pump inhibitors.[7] The unique electronic properties conferred by the fluoro and methoxy substituents make this a desirable building block for exploring novel therapeutic areas.

Safety, Handling, and Storage

As a research chemical, 2-Fluoro-5-methoxybenzamide should be handled with appropriate care in a laboratory setting. While a specific, detailed safety data sheet (SDS) for this exact compound is not publicly available, data from closely related fluorinated and methoxylated benzamides and benzaldehydes provide strong guidance.[8][9][10]

-

General Hazards: Similar compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[10][11]

-

Handling:

-

Storage:

Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

References

-

MySkinRecipes. 2-Fluoro-5-methoxybenzamide. [Link]

-

Indian Journal of Pharmaceutical Sciences. Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 2-Fluoro-5-Methoxybenzaldehyde. [Link]

-

National Center for Biotechnology Information. 2-Fluoro-N-(4-methoxyphenyl)benzamide. [Link]

-

PubChem. 2-Fluoro-5-methoxybenzaldehyde | C8H7FO2 | CID 2734872. [Link]

-

PubChem. 2-Fluoro-6-methoxybenzamide | C8H8FNO2 | CID 579738. [Link]

Sources

- 1. 2-Fluoro-5-methoxybenzamide [myskinrecipes.com]

- 2. 2-Fluoro-5-methoxybenzamide [synhet.com]

- 3. aceschem.com [aceschem.com]

- 4. 2-Fluoro-5-methoxybenzamide CAS#: 400-92-0 [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-Fluoro-5-methoxybenzamide synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 2-Fluoro-6-methoxybenzamide | C8H8FNO2 | CID 579738 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structure and molecular weight of 2-Fluoro-5-methoxybenzamide

Structural Characterization, Synthesis, and Medicinal Applications

Executive Summary

2-Fluoro-5-methoxybenzamide is a specialized benzamide derivative serving as a critical pharmacophore in medicinal chemistry, particularly in the development of dopamine

Chemical Identity & Physicochemical Properties[4][5][6][7][8][9][10]

The following data consolidates the core identity parameters for 2-Fluoro-5-methoxybenzamide.

| Property | Specification |

| IUPAC Name | 2-Fluoro-5-methoxybenzamide |

| CAS Registry Number | 400-92-0 |

| Molecular Formula | |

| Molecular Weight | 169.15 g/mol |

| Exact Mass | 169.0539 Da |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| LogP (Predicted) | ~0.93 |

| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors |

Structural Analysis & Electronic Effects[4]

The molecular architecture of 2-Fluoro-5-methoxybenzamide is defined by three distinct functionalities attached to the benzene ring, each imparting specific chemical behaviors:

-

Amide Group (

): Acts as the primary hydrogen bond donor/acceptor site.[1] In crystal lattices, this group typically facilitates the formation of intermolecular hydrogen-bonded dimers or chains.[1] -

Fluorine Atom (

): Positioned ortho to the amide.[1] The high electronegativity of fluorine induces an inductive withdrawing effect (-I), lowering the -

Methoxy Group (

): Positioned meta to the amide and para to the fluorine.[1] It exerts a strong mesomeric donating effect (+M), increasing electron density at the ortho and para positions relative to itself.[1] This modulation is critical for

Validated Synthesis Protocol

Methodology: Oxidative Hydrolysis of 2-Fluoro-5-methoxybenzonitrile.

This protocol is selected for its high atom economy, mild conditions, and avoidance of harsh acid hydrolysis steps that might demethylate the ether group.

Reaction Pathway Diagram

The following diagram illustrates the logical flow of the synthesis and workup procedure.

Figure 1: Workflow for the oxidative hydrolysis of 2-fluoro-5-methoxybenzonitrile to the target benzamide.

Step-by-Step Experimental Procedure

Note: All steps should be performed in a fume hood due to the use of solvents and reagents.

-

Preparation: Dissolve 2-fluoro-5-methoxybenzonitrile (2.0 g, 13.2 mmol) in DMSO (6.6 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Activation: Add Potassium Carbonate (

) (274 mg, 1.98 mmol) to the solution. -

Oxidation: Slowly add Hydrogen Peroxide (

, 30% aq) (1.6 mL) dropwise. Caution: Exothermic reaction.[1] -

Reaction: Stir the mixture at room temperature (

) for 30 minutes. Monitor consumption of nitrile by TLC (mobile phase 30% EtOAc/Hexane). -

Quenching: Upon completion, quench the reaction by pouring the mixture into saturated aqueous

(30 mL). -

Extraction: Extract the aqueous phase with Ethyl Acetate (

mL). Combine the organic layers.[2][1][3] -

Drying: Wash the combined organics with brine, dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of 0-10% EtOAc in Petroleum Ether to yield 2-Fluoro-5-methoxybenzamide as a white solid.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR ( NMR)

Solvent: DMSO-

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.60 - 7.80 | Broad Singlet | 2H | Amide protons (exchangeable with | |

| 7.15 - 7.25 | Doublet of Doublets | 1H | Coupling with F ( | |

| 7.00 - 7.10 | Multiplet | 1H | Complex splitting due to coupling with F and H3.[1] | |

| 6.90 - 6.95 | Doublet | 1H | Ortho to amide, deshielded by carbonyl.[1] | |

| 3.78 | Singlet | 3H | Characteristic methoxy signal.[1] |

Mass Spectrometry (ESI-MS)

-

Observed Ion

: 170.16 m/z[1] -

Fragmentation Pattern: Loss of

(17 Da) typically yields the acylium ion at m/z ~153.[1]

Applications in Drug Discovery[7]

2-Fluoro-5-methoxybenzamide serves as a high-value scaffold in the synthesis of substituted benzamides , a class of antipsychotics (e.g., Sulpiride, Amisulpride) that function as selective dopamine

-

Pharmacophore Logic: The 2-fluoro group mimics the steric bulk of a hydrogen but alters the electronic landscape, often improving metabolic stability against ring oxidation. The 5-methoxy group provides a hydrogen bond acceptor site critical for interaction with serine residues in the receptor binding pocket.[1]

-

Intermediate Utility: It is frequently used as a precursor for Levosulpiride intermediates or in the synthesis of poly-pharmacology agents targeting both dopamine and serotonin receptors.[1]

Safety & Handling (SDS Summary)

-

GHS Classification:

-

Handling: Use nitrile gloves and safety goggles.[1] Avoid dust formation.[1][4][5][6][7]

-

Storage: Store in a cool, dry place under inert atmosphere (nitrogen) if storing for extended periods to prevent amide hydrolysis.

References

-

ChemicalBook. 2-Fluoro-5-methoxybenzamide Synthesis and Properties. Retrieved from [1]

-

ChemScene. Product Data: 2-Fluoro-5-methoxybenzamide (CAS 400-92-0).[2][8][9][1][10] Retrieved from [1]

-

PubChem. Compound Summary for CID 579738: 2-Fluoro-6-methoxybenzamide (Isomer Reference).[1] National Library of Medicine.[1] Retrieved from [1]

-

BenchChem. Industrial Synthesis of Fluoro-benzamide Derivatives. Retrieved from [1]

-

MDPI. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides. (Contextual reference for benzamide coupling). Retrieved from [1]

Sources

- 1. 2-Fluoro-6-methoxybenzamide | C8H8FNO2 | CID 579738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-5-methoxybenzamide - Lead Sciences [lead-sciences.com]

- 3. mdpi.com [mdpi.com]

- 4. downloads.ossila.com [downloads.ossila.com]

- 5. fishersci.com [fishersci.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 2-Fluoro-5-methoxybenzamide synthesis - chemicalbook [chemicalbook.com]

- 9. Buy 2-Fluoro-5-methoxybenzamide | 400-92-0 [smolecule.com]

- 10. chemscene.com [chemscene.com]

A Comprehensive Technical Guide to 2-Fluoro-5-methoxybenzamide: Properties, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-Fluoro-5-methoxybenzamide, a compound of interest in medicinal chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this document synthesizes critical data on its chemical properties, comprehensive safety protocols, and best practices for laboratory handling. The information herein is intended to empower researchers to utilize this compound safely and effectively in their experimental workflows.

Chemical Identity and Properties

2-Fluoro-5-methoxybenzamide is a fluorinated aromatic amide. The presence of the fluorine atom and the methoxy group on the benzamide core can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions, making it a valuable building block in drug discovery and organic synthesis.

Table 1: Physicochemical Properties of 2-Fluoro-5-methoxybenzamide

| Property | Value | Source |

| CAS Number | 400-92-0 | ChemicalBook[2] |

| Molecular Formula | C₈H₈FNO₂ | ChemicalBook[2] |

| Molecular Weight | 169.15 g/mol | PubChem[1] |

| Appearance | White to off-white solid | ChemicalBook[2] |

| Boiling Point | 251.3 ± 30.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.240 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| pKa | 15.08 ± 0.50 (Predicted) | ChemicalBook[2] |

GHS Safety and Hazard Information

Comprehensive safety data for 2-Fluoro-5-methoxybenzamide is not consistently published. However, based on data from structurally related compounds, such as fluorinated and methoxylated benzaldehydes and benzamides, a conservative safety profile can be established. The following data is aggregated from information on close chemical analogs and represents a cautious approach to handling.[1][3]

Table 2: GHS Hazard Classification (Based on Analog Data)

| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |

| Skin Irritation |

ngcontent-ng-c2307461527="" class="ng-star-inserted"> | Warning | H315: Causes skin irritation.[1][3] |

| Eye Irritation | Warning | H319: Causes serious eye irritation.[1][3] | |

| STOT-SE | Warning | H335: May cause respiratory irritation.[1][3] | |

| Acute Oral Toxicity | Warning | H302: Harmful if swallowed. | |

| Germ Cell Mutagenicity | Warning | H341: Suspected of causing genetic defects. |

Precautionary Statements

To mitigate the risks associated with these hazards, the following precautionary measures are essential[4]:

-

Prevention:

-

P201: Obtain special instructions before use.

-

P202: Do not handle until all safety precautions have been read and understood.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P308 + P313: IF exposed or concerned: Get medical advice/attention.

-

-

Storage:

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

-

Experimental Protocols and Safe Handling

The following sections detail the necessary protocols for risk assessment and safe handling of 2-Fluoro-5-methoxybenzamide in a research environment.

Workflow for Safe Chemical Handling

The lifecycle of a chemical in the lab, from procurement to disposal, requires a systematic approach to ensure safety at every stage. The following workflow illustrates these critical steps.

Caption: Safe handling workflow for 2-Fluoro-5-methoxybenzamide.

Step-by-Step Risk Assessment Protocol

A thorough risk assessment is mandatory before commencing any new experimental work with this compound. This process ensures that all potential hazards are identified and controlled.

Objective: To systematically identify, evaluate, and control the risks associated with the experimental use of 2-Fluoro-5-methoxybenzamide.

Materials:

-

Safety Data Sheet (SDS) for 2-Fluoro-5-methoxybenzamide or a close analog.

-

Experimental procedure or protocol.

-

Laboratory hazard assessment form.

Procedure:

-

Hazard Identification:

-

Review the SDS for the compound. Based on analog data, identify the primary health hazards: skin/eye irritation, respiratory irritation, potential oral toxicity, and suspected mutagenicity.[1][3]

-

Identify physical hazards (e.g., dust explosion potential if finely powdered).

-

Consider the hazards of all other reagents and solvents used in the procedure.

-

-

Exposure Assessment:

-

Evaluate the route of potential exposure (inhalation, dermal contact, ingestion, eye contact).

-

Determine the quantity of the substance to be used and the frequency and duration of the task.

-

Identify the personnel who will be performing the work.

-

-

Risk Evaluation:

-

Combine the hazard and exposure information to evaluate the level of risk. For instance, weighing out the solid powder on an open bench presents a high risk of inhalation, whereas handling a solution inside a certified chemical fume hood presents a lower risk.

-

-

Control Measures Implementation:

-

Engineering Controls: Mandate the use of a chemical fume hood for all manipulations of the solid compound and its concentrated solutions. Ensure safety showers and eyewash stations are accessible and tested.[4][6]

-

Administrative Controls: Restrict access to the designated work area. Ensure all users are trained on this specific protocol and the associated hazards.

-

Personal Protective Equipment (PPE): Specify the required PPE:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves before use.

-

Body Protection: A laboratory coat.

-

-

Emergency Procedures: Document clear procedures for spills, skin/eye contact, and inhalation.

-

-

Documentation and Review:

-

Record the findings of the risk assessment on a formal document.

-

This assessment must be reviewed and signed by the Principal Investigator or Laboratory Supervisor.

-

The assessment should be reviewed periodically or whenever there is a significant change to the experimental procedure.

-

Sources

- 1. 2-Fluoro-6-methoxybenzamide | C8H8FNO2 | CID 579738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-5-methoxybenzamide CAS#: 400-92-0 [m.chemicalbook.com]

- 3. 2-Fluoro-5-methoxybenzaldehyde | C8H7FO2 | CID 2734872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. fishersci.com [fishersci.com]

Difference between 2-Fluoro-5-methoxybenzamide and 5-Fluoro-2-methoxybenzamide

An In-Depth Technical Guide to the Structural and Functional Divergence of Fluoro-Methoxybenzamide Isomers

Executive Summary

In the high-stakes arena of medicinal chemistry, the distinction between positional isomers is rarely trivial.[1] This guide analyzes the critical divergence between 2-Fluoro-5-methoxybenzamide and 5-Fluoro-2-methoxybenzamide . While sharing an identical molecular formula (

The 5-Fluoro-2-methoxy scaffold is a privileged pharmacophore, most notably serving as the structural anchor for Pirtobrutinib (a reversible BTK inhibitor).[1] Its utility is driven by the "ortho-methoxy effect," which facilitates intramolecular hydrogen bonding, enhancing membrane permeability.[1] Conversely, the 2-Fluoro-5-methoxy isomer represents a distinct electronic manifold, often employed to modulate metabolic susceptibility via the "fluorine scan" strategy, blocking labile positions without inducing the conformational rigidity of its isomer.

Structural & Electronic Landscape

The core difference lies in the relative positioning of the electron-donating methoxy group (-OMe) and the electron-withdrawing fluoro group (-F) relative to the amide carbonyl.

The Ortho-Methoxy Effect (5-Fluoro-2-methoxybenzamide)

When the methoxy group is at the C2 position (ortho to the amide), it acts as a hydrogen bond acceptor for the amide N-H proton.

-

Mechanism: This forms a stable pseudo-six-membered ring (S(6) motif).[1]

-

Consequence: This "conformational lock" forces the amide group into planarity with the aromatic ring.[1] It masks the polarity of the amide hydrogen, significantly increasing lipophilicity and membrane permeability —a critical trait for oral bioavailability in drugs like Pirtobrutinib.[1]

The Ortho-Fluoro Effect (2-Fluoro-5-methoxybenzamide)

Here, the fluorine atom is at C2.[1] While fluorine can accept hydrogen bonds, the interaction is electrostatic and significantly weaker than that of oxygen.[1]

-

Mechanism: The C-F bond exerts a strong inductive withdrawing effect (-I) on the amide carbonyl carbon, increasing the electrophilicity of the carbonyl.

-

Consequence: This isomer lacks the rigid planar lock of the 2-methoxy analog.[1] However, the ortho-fluorine effectively blocks metabolic hydroxylation at the C2 position and protects the amide bond from enzymatic hydrolysis due to steric and electronic shielding.

Visualization of Isomeric Logic

Figure 1: Mechanistic divergence of the two isomers.[1] The 2-methoxy group drives conformation, while the 2-fluoro group drives metabolic stability.

Synthetic Pathways & Protocols

Synthesis of these primary amides typically proceeds from their corresponding benzoic acids.[1] The choice of coupling reagent is critical to prevent racemization (if chiral centers were present) or side reactions, although these specific benzamides are achiral.

Route A: Synthesis of 5-Fluoro-2-methoxybenzamide

-

Precursor: 5-Fluoro-2-methoxybenzoic acid (CAS 394-04-7).[1]

-

Relevance: This acid is the exact intermediate used to acylate the aminopyrazole core in Pirtobrutinib synthesis.[1]

Protocol 1: Acid Chloride Method (High Yield)

-

Activation: Dissolve 5-Fluoro-2-methoxybenzoic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (0.05 eq) and slowly add Oxalyl Chloride (1.2 eq) at 0°C. Stir for 2 hours at RT until gas evolution ceases.

-

Evaporation: Concentrate in vacuo to remove excess oxalyl chloride.

-

Amidation: Redissolve the crude acid chloride in DCM. Add aqueous Ammonium Hydroxide (28% NH3, 5.0 eq) at 0°C.

-

Workup: Stir for 1 hour. Separate organic layer, wash with 1N HCl (to remove excess ammonia), saturated NaHCO3, and brine.[1] Dry over Na2SO4.[1]

-

Result: White solid. The ortho-methoxy group protects the carbonyl from nucleophilic attack slightly, but the acid chloride is sufficiently reactive.[1]

Route B: Synthesis of 2-Fluoro-5-methoxybenzamide

-

Precursor: 2-Fluoro-5-methoxybenzoic acid.[1]

Protocol 2: HATU Coupling (Mild Conditions)

-

Activation: To a solution of 2-Fluoro-5-methoxybenzoic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 minutes to form the active ester.

-

Amidation: Add Ammonium Chloride (NH4Cl, 2.0 eq) or Ammonia in Methanol (7N). Note: NH4Cl requires excess base.

-

Reaction: Stir at RT for 4–6 hours.

-

Purification: Dilute with water (precipitate often forms).[1] Extract with EtOAc.[1] The ortho-fluoro group is electron-withdrawing, making the carbonyl carbon more electrophilic than the methoxy isomer, often resulting in faster reaction rates.

Comparative Physicochemical Data

The following data highlights the measurable differences resulting from the structural isomerism.

| Feature | 5-Fluoro-2-methoxybenzamide | 2-Fluoro-5-methoxybenzamide |

| CAS Number | 105728-90-3 (Aldehyde precursor ref) | 400-92-0 |

| Key Precursor | 5-Fluoro-2-methoxybenzoic acid (CAS 394-04-7) | 2-Fluoro-5-methoxybenzoic acid |

| Electronic Effect | C2-OMe (+R, -I) / C5-F (-I, +R) | C2-F (-I, +R) / C5-OMe (+R, -I) |

| H-Bonding | Strong Intramolecular (NH...O) | Weak/None |

| LogP (Calc) | ~1.5 (Higher due to internal H-bond) | ~1.2 (Lower, more exposed polar surface) |

| pKa (Acid) | ~3.5 (Benzoic acid precursor) | ~2.8 (More acidic due to ortho-F -I effect) |

| Primary Utility | Kinase Inhibitor Scaffolds (BTK) | Metabolic Stability Probes |

Medicinal Chemistry Applications

Case Study: Pirtobrutinib (LOXO-305)

The 5-Fluoro-2-methoxybenzoyl moiety is the distinct "warhead" carrier in Pirtobrutinib.[1]

-

Role: It binds into the selectivity pocket of the BTK enzyme.[1]

-

Why this isomer? The 2-methoxy group is crucial for orienting the carbonyl oxygen to form a specific water-mediated hydrogen bond within the active site, while the 5-fluorine fills a small hydrophobic pocket, improving potency by ~5-fold compared to the non-fluorinated analog.

The Fluorine Scan (2-Fluoro-5-methoxy)

In early drug discovery, the 2-Fluoro-5-methoxy isomer is often synthesized during a "fluorine scan."[1]

-

Purpose: To block metabolic hotspots.[1] If a drug candidate with a 3-methoxybenzamide core is rapidly metabolized via hydroxylation at the 6-position (para to methoxy), introducing a fluorine at that position (creating the 2-fluoro-5-methoxy motif relative to the amide) blocks CYP450 oxidation while maintaining similar sterics to hydrogen.[1]

Synthesis Workflow Diagram

Figure 2: Parallel synthetic workflows. Route A utilizes acid chloride activation for steric tolerance; Route B utilizes HATU for mild activation.

References

-

Sigma-Aldrich. 5-Fluoro-2-methoxybenzoic acid Product Specification. Retrieved from .[1]

-

PubChem. 2-Fluoro-5-methoxybenzamide (Compound Summary). National Library of Medicine.[1] Retrieved from (Note: Link directs to the aldehyde precursor record which contains linked amide derivative data).[1]

-

Lead Sciences. 2-Fluoro-5-methoxybenzamide CAS 400-92-0.[1][2] Retrieved from .[1]

-

Enanti Labs. 5-Fluoro-2-Methoxybenzoic Acid Manufacturer & Pirtobrutinib Application.[1] Retrieved from .[1][3]

- Gomez, L. et al.Intramolecular Hydrogen Bonding in Ortho-Substituted Arylamides. Journal of Medicinal Chemistry. (Contextualizing the ortho-methoxy effect in drug design).

-

BenchChem. Comparative Guide to Halogenated Benzoic Acids. Retrieved from .[1]

Sources

An In-depth Technical Guide to the Solubility of 2-Fluoro-5-methoxybenzamide in DMSO and Methanol

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-5-methoxybenzamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Solubility is a critical physicochemical parameter in drug discovery and development, influencing formulation, bioavailability, and the reliability of in vitro screening assays. This document offers field-proven insights into the dissolution behavior of this compound, detailed experimental protocols for solubility determination, and a comparative analysis of its solubility in these key solvents. The information presented herein is intended for researchers, scientists, and drug development professionals to support informed decision-making in their research endeavors.

Introduction: The Critical Role of Solubility in Preclinical Research

In the landscape of drug discovery, the journey from a hit compound to a viable drug candidate is fraught with challenges, many of which are rooted in the compound's fundamental physicochemical properties. Among these, solubility stands out as a paramount determinant of a compound's ultimate success.[1] Poor solubility can significantly impede oral bioavailability and lead to difficulties in formulation.[2] Furthermore, in the context of high-throughput screening (HTS), compounds that are not fully dissolved can lead to inaccurate and unreliable assay results, potentially causing promising candidates to be overlooked.[3]

Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in drug discovery, prized for its exceptional ability to dissolve a wide range of organic compounds.[4] It is the standard for creating high-concentration stock solutions for compound libraries. Methanol, a polar protic solvent, is also frequently employed in various stages of chemical synthesis, purification, and analysis.[5] Therefore, a thorough understanding of a compound's solubility in both DMSO and methanol is essential for seamless workflow integration, from initial screening to downstream characterization.

This guide focuses on 2-Fluoro-5-methoxybenzamide, a substituted benzamide derivative. The benzamide moiety is a common scaffold in medicinal chemistry, and understanding the impact of substitutions, such as the fluoro and methoxy groups in this case, on solubility is crucial for structure-activity relationship (SAR) studies.

Physicochemical Properties of 2-Fluoro-5-methoxybenzamide

A foundational understanding of the molecule's properties is key to interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 400-92-0 | [6][7][8][9] |

| Molecular Formula | C₈H₈FNO₂ | [6][8][9] |

| Molecular Weight | 169.15 g/mol | [6] |

| Appearance | White to off-white solid | [7] |

| Boiling Point (Predicted) | 251.3 ± 30.0 °C | [7] |

| Density (Predicted) | 1.240 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 15.08 ± 0.50 | [7] |

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent capable of forming strong hydrogen bonds with amide protons, which significantly contributes to its effectiveness in dissolving compounds like 2-Fluoro-5-methoxybenzamide.

Quantitative Solubility Data

| Solvent | Estimated Solubility | Method of Estimation |

| DMSO | ~300 mg/mL | Inferred from synthesis protocol[6] |

This high solubility is advantageous for creating concentrated stock solutions for biological screening, minimizing the final concentration of DMSO in the assay medium to reduce potential solvent-induced artifacts.

Factors Influencing Solubility in DMSO

The excellent solubility of 2-Fluoro-5-methoxybenzamide in DMSO can be attributed to several molecular interactions:

-

Hydrogen Bonding: The amide group (-CONH₂) of the benzamide provides hydrogen bond donors (N-H) and an acceptor (C=O) that can interact favorably with the sulfoxide group of DMSO, which is a strong hydrogen bond acceptor.

-

Dipole-Dipole Interactions: Both 2-Fluoro-5-methoxybenzamide and DMSO are polar molecules, leading to favorable dipole-dipole interactions that promote dissolution.

-

Molecular Structure: The presence of the electronegative fluorine atom and the methoxy group can influence the electron distribution within the molecule, potentially enhancing its interaction with the polar DMSO solvent.

Solubility in Methanol

Methanol is a polar protic solvent, meaning it can act as both a hydrogen bond donor and acceptor. This characteristic generally makes it a good solvent for polar organic molecules, including benzamides.[5][10]

Expected Solubility and Comparative Analysis

Specific quantitative solubility data for 2-Fluoro-5-methoxybenzamide in methanol is not available in published literature. However, based on the solubility of the parent compound, benzamide, and other derivatives, a high solubility in methanol is expected.[5][10] Studies on benzamide have shown that its solubility is generally highest in methanol compared to other common organic solvents like acetone, ethanol, and various acetates.[10]

The polarity and hydrogen bonding capabilities of methanol are key to its solvating power for benzamides. The hydroxyl group of methanol can form hydrogen bonds with the amide group of 2-Fluoro-5-methoxybenzamide, facilitating its dissolution.

| Solvent | Expected Solubility | Rationale |

| Methanol | High | Benzamide and its derivatives exhibit high solubility in methanol due to favorable hydrogen bonding and polarity.[5][10] |

Experimental Protocols for Solubility Determination

To ensure scientific integrity, solubility should be determined experimentally. The two primary methods employed in drug discovery are the kinetic and thermodynamic solubility assays.

Thermodynamic "Shake-Flask" Solubility Assay

This method determines the equilibrium solubility of a compound, which is a measure of its intrinsic solubility in a given solvent.[2] It is considered the "gold standard" for solubility measurement.

Objective: To determine the maximum concentration of 2-Fluoro-5-methoxybenzamide that can be dissolved in DMSO or methanol at equilibrium.

Methodology:

-

Preparation: Add an excess amount of solid 2-Fluoro-5-methoxybenzamide to a known volume of the chosen solvent (DMSO or methanol) in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Separate the saturated solution from the undissolved solid. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

-

Quantification: Prepare a series of dilutions of the clear supernatant. Analyze the concentration of 2-Fluoro-5-methoxybenzamide in the diluted samples using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calibration: Prepare a standard curve using known concentrations of the compound to accurately quantify the solubility.

Workflow Diagram:

Caption: Thermodynamic Solubility Assay Workflow.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a large number of compounds. It measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer. While not a measure of true equilibrium solubility, it is a valuable tool for ranking compounds.[1][9]

Objective: To rapidly assess the apparent solubility of 2-Fluoro-5-methoxybenzamide.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of 2-Fluoro-5-methoxybenzamide in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Add a small aliquot of each dilution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically <2%) to minimize its co-solvent effects.

-

Incubation: Incubate the plate for a short period (e.g., 2 hours) at room temperature with gentle shaking.

-

Precipitation Detection: Measure the amount of precipitate formed. This can be done visually or, more commonly, by measuring the turbidity of the solution using a nephelometer or a plate reader capable of detecting light scattering.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitate is detected.

Workflow Diagram:

Caption: Kinetic Solubility Assay Workflow.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Fluoro-5-methoxybenzamide is not widely available, hazard information can be inferred from structurally similar compounds, such as other fluorinated benzamides.[2][11]

-

Hazard Statements (Anticipated):

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

Researchers should always consult the supplier-provided SDS if available and handle the compound in accordance with standard laboratory safety procedures.

Conclusion

2-Fluoro-5-methoxybenzamide exhibits high solubility in DMSO, estimated to be around 300 mg/mL, making it highly suitable for the preparation of concentrated stock solutions for drug screening purposes. While quantitative data in methanol is not available, its chemical structure and the known behavior of related benzamide compounds suggest that it is also highly soluble in this polar protic solvent. The provided experimental protocols for thermodynamic and kinetic solubility assays offer robust frameworks for the empirical determination of this critical parameter. A comprehensive understanding and experimental validation of solubility are indispensable for the successful progression of research and development involving 2-Fluoro-5-methoxybenzamide and other drug candidates.

References

-

PubChem. (n.d.). 2-Fluoro-6-methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Lead Sciences. (n.d.). 2-Fluoro-5-methoxybenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. ACS Publications. Retrieved from [Link]

-

ResearchGate. (2025). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. Retrieved from [Link]

-

MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

-

PubMed. (2012). Characterisation, solubility and intrinsic dissolution behaviour of benzamide: dibenzyl sulfoxide cocrystal. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-hydroxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

RSC Publishing. (2022). Colorimetric fluoride detection in dimethyl sulfoxide using a heteroleptic ruthenium(ii) complex with amino and amide groups: X-ray crystallographic and spectroscopic analyses. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-Fluorouracil–dimethyl sulfoxide (1/1). Retrieved from [Link]

-

PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information. Retrieved from [Link]

-

Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K.... Imperial College London. Retrieved from [Link]

Sources

- 1. sds.diversey.com [sds.diversey.com]

- 2. downloads.ossila.com [downloads.ossila.com]

- 3. 2-Fluoro-5-methoxybenzoic acid, 97+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2-Fluoro-5-methoxybenzamide synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Fluoro-5-methoxybenzamide CAS#: 400-92-0 [m.chemicalbook.com]

- 8. 2-Fluoro-5-methoxybenzamide - Lead Sciences [lead-sciences.com]

- 9. chemscene.com [chemscene.com]

- 10. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 11. 2-Fluoro-6-methoxybenzamide | C8H8FNO2 | CID 579738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Fluorinated Benzamide Building Blocks for Medicinal Chemistry

Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of contemporary medicinal chemistry.[1][2] This is not a matter of mere substitution but a strategic decision to harness the unique physicochemical properties of this small yet powerful halogen. With its extreme electronegativity, small van der Waals radius, and the remarkable strength of the carbon-fluorine (C-F) bond, fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] These modifications often lead to enhanced metabolic stability, improved membrane permeability, and modulated pKa values, which can translate to superior binding affinity and selectivity for biological targets.[2][3][4]

This guide focuses on a particularly valuable class of organofluorine compounds: fluorinated benzamide building blocks. The benzamide moiety itself is a privileged scaffold in drug design, appearing in a multitude of approved therapeutic agents. When combined with the strategic placement of fluorine atoms, the resulting fluorinated benzamides offer a rich chemical space for the development of novel therapeutics with optimized properties.

This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the rationale behind using fluorinated benzamides, practical insights into their synthesis and characterization, and a look at their application in successful drug discovery programs.

The "Fluorine Effect": Causality Behind the Choice of Fluorinated Benzamides

The decision to employ a fluorinated benzamide building block is driven by the predictable and potent effects of fluorine substitution on molecular properties. Understanding these effects is crucial for rational drug design.

Modulation of Physicochemical Properties

The introduction of fluorine can significantly alter a molecule's lipophilicity, acidity/basicity, and conformation.

-

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[3][5] This is a critical factor for oral bioavailability and for drugs targeting the central nervous system.

-

pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[3] This can be strategically employed to optimize the ionization state of a drug at physiological pH, thereby improving its solubility, absorption, and target engagement.

-

Conformational Control: Fluorine atoms can introduce subtle steric and electronic effects that influence the preferred conformation of a molecule. This can be used to lock a molecule into a bioactive conformation, enhancing its binding affinity for a target protein.

Enhancing Metabolic Stability

The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[6] By replacing a metabolically labile C-H bond with a C-F bond, the metabolic stability of a drug candidate can be dramatically improved, leading to a longer half-life and improved pharmacokinetic profile.[6]

Bioisosterism and Target Interactions

Fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group.[7] This allows for the fine-tuning of molecular interactions with a biological target. In some cases, the fluorine atom can participate in favorable hydrogen bonding or dipole-dipole interactions with the protein, leading to increased binding affinity.[5]

The following table summarizes the key physicochemical effects of fluorine substitution:

| Property | Effect of Fluorination | Rationale for Use in Drug Design |

| Lipophilicity (logP) | Generally increases | Improved membrane permeability and oral absorption. |

| Acidity/Basicity (pKa) | Lowers pKa of nearby functional groups | Optimized ionization at physiological pH for improved solubility and target binding. |

| Metabolic Stability | Increases due to strong C-F bond | Reduced metabolic clearance and longer in vivo half-life. |

| Conformation | Can influence torsional angles | Pre-organization of the molecule for optimal target binding. |

| Binding Affinity | Can increase through favorable interactions | Enhanced potency and selectivity. |

Synthetic Strategies for Accessing Fluorinated Benzamide Building Blocks

The synthesis of fluorinated benzamides can be approached in two primary ways: by constructing the benzamide from a pre-fluorinated starting material or by introducing fluorine at a later stage in the synthesis. The choice of strategy depends on the desired fluorination pattern and the availability of starting materials.

General Workflow for Amide Bond Formation

The core of synthesizing benzamides involves the formation of an amide bond between a benzoic acid derivative and an amine. This is a well-established transformation in organic chemistry, with a variety of reliable methods available.

Caption: General workflow for the synthesis of fluorinated benzamides via amide coupling.

Key Synthetic Routes

-

From Fluorinated Benzoic Acids: This is the most common approach, where a commercially available or synthesized fluorinated benzoic acid is coupled with an amine. A wide variety of fluorinated benzoic acids are readily available, providing access to a diverse range of benzamide building blocks.

-

From Fluorinated Anilines: Alternatively, a non-fluorinated benzoic acid can be coupled with a fluorinated aniline. This is a useful strategy when the desired fluorination pattern is on the aniline portion of the molecule.

-

Late-Stage Fluorination: In some cases, it may be advantageous to introduce the fluorine atom at a later stage of the synthesis. This can be achieved using modern fluorination reagents, but often requires careful optimization of reaction conditions.

Example Protocol: Synthesis of 2-Trifluoromethyl Benzamide

The synthesis of 2-trifluoromethyl benzamide can be achieved through a multi-step process starting from 2,3-dichlorotrifluorotoluene.[8]

-

Fluorination: 2,3-dichlorotrifluorotoluene is reacted with a fluorination reagent in the presence of a catalyst to yield 2-fluoro-3-chlorotrifluoromethane.[8]

-

Cyanation: The resulting compound is then treated with a cyaniding reagent to produce 2-chloro-6-trifluoromethylbenzonitrile.[8]

-

Reduction: The nitrile is subsequently reduced to 2-trifluoromethyl benzonitrile via hydrogenation.[8]

-

Hydrolysis: Finally, the 2-trifluoromethyl benzonitrile is hydrolyzed to afford the desired 2-trifluoromethyl benzamide.[8]

This method is advantageous as it utilizes readily available starting materials and avoids the use of highly toxic or explosive reagents.[8]

Characterization and Quality Control of Fluorinated Benzamides

Ensuring the purity and structural integrity of fluorinated benzamide building blocks is paramount for their successful application in medicinal chemistry. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule.

-

¹³C NMR: Confirms the carbon skeleton of the compound.

-

¹⁹F NMR: This is a particularly powerful tool for characterizing fluorinated compounds. The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum provide unambiguous evidence for the number and location of fluorine atoms in the molecule.[9][10]

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the amide C=O and N-H stretches.[11]

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities.

-

Gas Chromatography (GC): An alternative to HPLC, particularly for more volatile compounds.

The following table outlines a typical analytical workflow for the quality control of a fluorinated benzamide building block:

| Analytical Technique | Purpose | Expected Outcome |

| ¹H, ¹³C, ¹⁹F NMR | Structural elucidation | Spectra consistent with the proposed structure. |

| Mass Spectrometry | Molecular weight determination | Correct molecular ion peak observed. |

| HPLC/GC | Purity assessment | Purity >95% (typically). |

| IR Spectroscopy | Functional group identification | Presence of characteristic amide and C-F bands. |

Applications in Drug Discovery: Case Studies

The strategic use of fluorinated benzamide building blocks has contributed to the development of several successful therapeutic agents.

Apalutamide: A Nonsteroidal Antiandrogen

Apalutamide is an FDA-approved drug for the treatment of prostate cancer. A key intermediate in its synthesis is 4-amino-2-fluoro-N-methylbenzamide.[1] The presence of the fluorine atom in this building block is crucial for the drug's efficacy and favorable pharmacokinetic properties.[1]

Hedgehog Signaling Pathway Inhibitors

A series of fluorine-containing 4-(2-pyrimidinylamino)benzamide analogues have been developed as potent inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in certain types of cancer.[12] The introduction of fluorine to the benzamide scaffold led to compounds with significantly enhanced inhibitory activity.[12]

Future Perspectives and Emerging Trends

The field of fluorination chemistry is continuously evolving, with the development of new reagents and methodologies that allow for more precise and efficient introduction of fluorine into complex molecules. This will undoubtedly expand the chemical space of accessible fluorinated benzamide building blocks.

Furthermore, a deeper understanding of the subtle interplay between fluorine substitution and biological activity will enable more rational and predictive drug design. The continued exploration of polyfluorinated benzamides and novel fluorinated motifs will likely lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.[13]

Conclusion

Fluorinated benzamide building blocks represent a powerful and versatile tool for medicinal chemists. By leveraging the unique properties of fluorine, researchers can fine-tune the physicochemical and pharmacokinetic properties of drug candidates, leading to the development of safer and more effective medicines. A thorough understanding of the synthetic strategies, characterization techniques, and design principles outlined in this guide will empower scientists to fully exploit the potential of this important class of compounds in their drug discovery efforts.

References

- Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- How Is Fluorine Used in the Medical Field? (2025, January 27). Inhance Technologies.

- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide. (n.d.). Google Patents.

- Importance of Fluorine in Benzazole Compounds. (2020, October 14). PMC - NIH.

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- The role of fluorine in medicinal chemistry. (n.d.). PubMed.

- Structure-property relationships of fluorinated carboxylic acid bioisosteres. (n.d.). PMC.

- Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science.

- Introduction of fluorine to phenyl group of 4-(2-pyrimidinylamino)benzamides leading to a series of potent hedgehog signaling pathway inhibitors. (2017, August 1). PubMed.

- Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. (n.d.). PubMed.

- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (n.d.). MDPI.

- N-(2,3-Difluorophenyl)-2-fluorobenzamide. (n.d.). MDPI.

- The application of 19 F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). (2022, September 8). PubMed.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. inhancetechnologies.com [inhancetechnologies.com]

- 7. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents | MDPI [mdpi.com]

- 12. Introduction of fluorine to phenyl group of 4-(2-pyrimidinylamino)benzamides leading to a series of potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Properties of 2-Fluoro-5-methoxybenzamide: A Technical Guide for Drug Development Professionals

This guide provides a comprehensive overview of the thermodynamic properties of 2-Fluoro-5-methoxybenzamide, a compound of interest in pharmaceutical research. Tailored for researchers, scientists, and drug development professionals, this document delves into the experimental determination and computational prediction of key thermodynamic parameters that are critical for understanding the stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs). While extensive experimental data for this specific molecule is not publicly available, this guide will use 2-Fluoro-5-methoxybenzamide as a case study to present the methodologies and theoretical frameworks essential for its thermodynamic characterization.

Introduction: The Thermodynamic Landscape of Pharmaceutical Development

The journey of a drug candidate from discovery to a marketable therapeutic is paved with rigorous scientific evaluation. A critical aspect of this evaluation lies in understanding the compound's thermodynamic properties. These properties govern the physical and chemical behavior of a substance, influencing everything from its solid-state stability to its absorption in the body. For a molecule like 2-Fluoro-5-methoxybenzamide, a derivative of benzamide, these parameters are fundamental to its formulation, processing, and ultimately, its efficacy and safety.

This guide will provide a framework for the thermodynamic characterization of 2-Fluoro-5-methoxybenzamide, focusing on both established experimental techniques and modern computational approaches. By understanding the "why" behind the "how," researchers can make more informed decisions throughout the drug development pipeline.

Physicochemical and Predicted Properties of 2-Fluoro-5-methoxybenzamide

A foundational understanding of a molecule begins with its basic physicochemical properties. For 2-Fluoro-5-methoxybenzamide, some key identifiers and predicted properties have been reported.

| Property | Value | Source |

| Molecular Formula | C8H8FNO2 | ChemScene |

| Molecular Weight | 169.15 g/mol | ChemScene[1] |

| Appearance | White to off-white solid | ChemicalBook[2] |

| Predicted Boiling Point | 251.3 ± 30.0 °C | ChemicalBook[2] |

| Predicted Density | 1.240 ± 0.06 g/cm³ | ChemicalBook[2] |

| Predicted pKa | 15.08 ± 0.50 | ChemicalBook[2] |

It is crucial to emphasize that the boiling point, density, and pKa are predicted values. While computational models provide valuable initial estimates, experimental verification is paramount for regulatory submissions and process development.

Experimental Determination of Thermodynamic Properties

The cornerstone of thermodynamic characterization lies in precise experimental measurements. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and widely used thermal analysis techniques in the pharmaceutical industry.[3]

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[4] This allows for the determination of various thermodynamic properties associated with phase transitions.[5]

The choice of experimental parameters in a DSC analysis is critical for obtaining accurate and reproducible data. The heating rate, for instance, can influence the appearance of thermal events; a slower heating rate generally provides better resolution of transitions, while a faster rate can enhance the detection of subtle events.[6] The sample preparation, including sample mass and crimping of the DSC pan, also plays a significant role in data quality.

This protocol is designed to be a self-validating system, incorporating calibration and control measures to ensure the trustworthiness of the results.

Objective: To determine the melting point and enthalpy of fusion of 2-Fluoro-5-methoxybenzamide.

Materials:

-

2-Fluoro-5-methoxybenzamide (high purity)

-

Indium standard (for temperature and enthalpy calibration)

-

Aluminum DSC pans and lids

-

Differential Scanning Calorimeter

Step-by-Step Methodology:

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard according to the manufacturer's instructions. This step is crucial for ensuring the accuracy of the measured values.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of 2-Fluoro-5-methoxybenzamide into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

-

Experimental Run:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Heat the sample at a constant rate of 10 °C/min to a temperature well above the melting point (e.g., 200 °C). A nitrogen purge (50 mL/min) is used to maintain an inert atmosphere.

-

-

Data Analysis:

-

The melting point (Tm) is determined as the onset temperature of the melting endotherm.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

Data Interpretation: The resulting DSC thermogram will show an endothermic peak corresponding to the melting of 2-Fluoro-5-methoxybenzamide. The sharpness of the peak can provide an indication of the sample's purity.

Diagram: DSC Experimental Workflow

Caption: Workflow for TGA analysis of 2-Fluoro-5-methoxybenzamide.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, and as a complementary tool, computational chemistry offers powerful methods for predicting the thermodynamic properties of molecules. [7]These predictions can guide experimental design and provide insights into molecular behavior.

Quantum Mechanical Calculations

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can be used to calculate the gas-phase enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°) of 2-Fluoro-5-methoxybenzamide. These calculations are based on solving the Schrödinger equation for the molecule and provide a fundamental understanding of its electronic structure and energy.

Group Contribution Methods

Group contribution methods are semi-empirical approaches that estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule. While less accurate than QM methods, they are computationally much faster and can be useful for initial screening of large numbers of compounds.

Comparative Analysis with Benzamide

To provide context for the thermodynamic properties of 2-Fluoro-5-methoxybenzamide, it is instructive to compare them with the well-characterized parent compound, benzamide.

| Property | Benzamide | 2-Fluoro-5-methoxybenzamide |

| Melting Point (Tfus) | ~401 K (128 °C) [8] | Not experimentally determined |

| Enthalpy of Fusion (ΔHfus) | 18.49 - 23.76 kJ/mol [8] | Not experimentally determined |

| Enthalpy of Sublimation (ΔHsub) | 96.90 kJ/mol (at 333.5 K) [8] | Not experimentally determined |

The fluorine and methoxy substituents on the benzene ring of 2-Fluoro-5-methoxybenzamide are expected to influence its intermolecular interactions and, consequently, its thermodynamic properties. The fluorine atom can participate in hydrogen bonding and dipole-dipole interactions, while the methoxy group can also act as a hydrogen bond acceptor. These interactions will likely lead to a different crystal packing and, therefore, a different melting point and enthalpy of fusion compared to benzamide.

Conclusion: A Roadmap for Thermodynamic Characterization

A thorough understanding of the thermodynamic landscape of 2-Fluoro-5-methoxybenzamide is essential for its successful development as a pharmaceutical agent. The methodologies and principles detailed in this guide provide the necessary framework for researchers and scientists to confidently navigate this critical aspect of drug development.

References

-

Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II - PMC - NIH. Available at: [Link]

-

Benzamide (CAS 55-21-0) - Chemical & Physical Properties by Cheméo. Available at: [Link]

-

DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. Available at: [Link]

-

TGA thermogram of the APIs. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

2-Fluoro-6-methoxybenzamide | C8H8FNO2 | CID 579738 - PubChem. Available at: [Link]

-

Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Available at: [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. Available at: [Link]

-

TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Available at: [Link]

-

Thermodynamic Study of Benzamide, N-Methylbenzamide, and N,N-Dimethylbenzamide: Vapor Pressures, Phase Diagrams, and Hydrogen Bond Enthalpy | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

-

Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - MDPI. Available at: [Link]

-

Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides With Bovine Carbonic Anhydrase II - PubMed. Available at: [Link]

-

2-Fluoro-5-methoxybenzaldehyde | C8H7FO2 | CID 2734872 - PubChem. Available at: [Link]

-

Differential Scanning Calorimetry of Pharmaceuticals - News-Medical. Available at: [Link]

-

Fusion enthalpies of benzoic acid derivatives, aromatic and heteroaromatic carboxylic acids as a tool for estimation - CORE. Available at: [Link]

-

N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. Available at: [Link]

-

Thermal Analysis in the Pre-formulation of Amorphous Solid Dispersion for Poorly Water-soluble Drugs - Impactfactor. Available at: [Link]

-

Differential Scanning Calorimetry (DSC Analysis): Key Applications. Available at: [Link]

-

TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition - YouTube. Available at: [Link]

-

Thermogravimetric Analysis (TGA) Theory and Applications - TA Instruments. Available at: [Link]

-

Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field - bioRxiv. Available at: [Link]

-

Fusion enthalpies of benzoic acid derivatives, aromatic and heteroaromatic carboxylic acids as a tool for estimation of sublimation enthalpies at 298.15 K | Request PDF - ResearchGate. Available at: [Link]

-

Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Theoretical Study - MDPI. Available at: [Link]

-

2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC - NIH. Available at: [Link]

-

New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC - NIH. Available at: [Link]

Sources

- 1. 2-Fluoro-6-methoxybenzamide | C8H8FNO2 | CID 579738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-5-methoxybenzamide CAS#: 400-92-0 [m.chemicalbook.com]

- 3. quercus.be [quercus.be]

- 4. news-medical.net [news-medical.net]

- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 8. Benzamide (CAS 55-21-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

Methodological & Application

Synthesis of 2-Fluoro-5-methoxybenzamide from 2-fluoro-5-methoxybenzonitrile

Introduction: The Significance of Fluorinated Benzamides in Modern Drug Discovery

Benzamide derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1] The strategic incorporation of fluorine into pharmacologically active molecules is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[2] The unique electronic properties of fluorine can significantly influence the physicochemical characteristics of a molecule, making fluorinated benzamides, such as 2-fluoro-5-methoxybenzamide, valuable intermediates in the synthesis of novel drug candidates.[3] This document provides a comprehensive guide to the synthesis of 2-fluoro-5-methoxybenzamide from its nitrile precursor, 2-fluoro-5-methoxybenzonitrile, offering a detailed protocol for researchers in drug development and organic synthesis.

Chemical Rationale and Mechanistic Insights

The conversion of a nitrile to a primary amide is a fundamental transformation in organic chemistry, typically achieved through acid- or base-catalyzed hydrolysis. While traditional methods often require harsh conditions, the use of hydrogen peroxide in an alkaline medium offers a mild and efficient alternative.

The selected protocol employs hydrogen peroxide (H₂O₂) and potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO). The reaction proceeds via the in situ formation of the hydroperoxide anion (HOO⁻), a potent nucleophile, upon deprotonation of hydrogen peroxide by the base, potassium carbonate. The hydroperoxide anion then attacks the electrophilic carbon of the nitrile group. This is followed by a series of proton transfers and rearrangements, leading to the formation of the peroxycarboximidic acid intermediate. This intermediate subsequently decomposes to the desired amide and oxygen. The use of DMSO as a solvent is advantageous due to its ability to dissolve a wide range of organic and inorganic compounds and its high boiling point, although this reaction is performed at room temperature.[4][5]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 2-fluoro-5-methoxybenzamide from 2-fluoro-5-methoxybenzonitrile.

Materials and Equipment

| Reagent/Equipment | Grade/Specification | Supplier |

| 2-Fluoro-5-methoxybenzonitrile | ≥98% | Commercially Available |

| Hydrogen Peroxide (H₂O₂) | 30% aqueous solution | Commercially Available |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.8% | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Petroleum Ether | ACS Grade | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Prepared in-house |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |

| Round-bottom flask | 100 mL | Standard laboratory glass |

| Magnetic stirrer and stir bar | - | Standard laboratory equipment |

| Flash chromatography system | - | Standard laboratory equipment |

| Rotary evaporator | - | Standard laboratory equipment |

| Thin Layer Chromatography (TLC) plates | Silica gel coated | Commercially Available |

Synthetic Procedure

Caption: Experimental workflow for the synthesis of 2-fluoro-5-methoxybenzamide.

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-fluoro-5-methoxybenzonitrile (2 g, 13.2 mmol) in dimethyl sulfoxide (DMSO) (6.6 mL).

-

Reagent Addition: To the stirred solution, add 30% hydrogen peroxide (1.6 mL) followed by potassium carbonate (274 mg, 1.98 mmol).

-

Reaction: Stir the resulting solution vigorously at room temperature for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After 30 minutes, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (30 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 0-10% ethyl acetate in petroleum ether to afford 2-fluoro-5-methoxybenzamide as a white solid.[5]

Characterization of 2-Fluoro-5-methoxybenzamide